4-chloro-2-methoxy-3-methylbenzoic acid
Description
Structure
3D Structure
Properties
CAS No. |
198344-88-6 |
|---|---|
Molecular Formula |
C9H9ClO3 |
Molecular Weight |
200.62 g/mol |
IUPAC Name |
4-chloro-2-methoxy-3-methylbenzoic acid |
InChI |
InChI=1S/C9H9ClO3/c1-5-7(10)4-3-6(9(11)12)8(5)13-2/h3-4H,1-2H3,(H,11,12) |
InChI Key |
LWKABWCCWNBZGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1OC)C(=O)O)Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization
Retrosynthetic Analysis of 4-chloro-2-methoxy-3-methylbenzoic acid
A retrosynthetic analysis of this compound suggests several potential disconnection points. The carboxylic acid group can be envisioned as arising from the oxidation of a methyl group or through the carbonation of an organometallic species. The chloro and methoxy (B1213986) groups can be introduced via electrophilic aromatic substitution or nucleophilic aromatic substitution, depending on the precursors.
One plausible retrosynthetic pathway begins by disconnecting the carboxylic acid, leading back to a substituted toluene (B28343) derivative, 4-chloro-2-methoxy-3-methyltoluene. This intermediate can be further simplified by disconnecting the chloro and methoxy groups. Given the directing effects of the substituents, a logical precursor would be 2-methoxy-3-methyltoluene, which could then be selectively chlorinated. Alternatively, starting from a chlorinated toluene and introducing the methoxy group is another viable route.
A second approach involves the disconnection of the methyl group, which is generally less synthetically feasible. A third strategy considers the formation of the aromatic ring itself through a cycloaddition reaction, though this is often more complex for simple substituted benzenes.
Precursor Synthesis and Intermediate Compound Derivatization Pathways
The synthesis of key precursors is critical for the successful construction of the target molecule. A potential starting material is 2-methyl-3-nitrophenol (B1294317). From this precursor, the synthesis can proceed through the following derivatization pathways:
Methoxylation: The phenolic hydroxyl group of 2-methyl-3-nitrophenol can be converted to a methoxy group using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base such as potassium carbonate. This yields 1-methoxy-2-methyl-3-nitrobenzene.
Reduction of the Nitro Group: The nitro group of 1-methoxy-2-methyl-3-nitrobenzene can be reduced to an amino group using standard reducing agents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation. This produces 3-methoxy-2-methylaniline (B139353).
Sandmeyer Reaction for Chlorination: The amino group of 3-methoxy-2-methylaniline can be converted to a chloro group via a Sandmeyer reaction. This involves diazotization of the amine with sodium nitrite (B80452) and hydrochloric acid, followed by treatment with copper(I) chloride to introduce the chlorine atom, yielding 1-chloro-3-methoxy-2-methylbenzene.
Oxidation to Carboxylic Acid: The final step would involve the oxidation of the methyl group on the aromatic ring to a carboxylic acid. This can be achieved using a strong oxidizing agent like potassium permanganate (B83412) or chromic acid.
Another potential precursor is 3-methyl-2-nitrotoluene. This could be subjected to chlorination, followed by reduction of the nitro group, diazotization, and subsequent introduction of the methoxy group.
Direct Synthesis Approaches: Reaction Conditions, Catalyst Systems, and Yield Optimization
Direct synthesis of this compound would ideally involve a highly convergent route. One hypothetical direct approach could start from a pre-functionalized benzoic acid derivative. For instance, beginning with 2-hydroxy-3-methylbenzoic acid, the following steps could be envisioned:
Chlorination: Regioselective chlorination of 2-hydroxy-3-methylbenzoic acid at the 4-position would be the first key challenge. The directing effects of the hydroxyl and methyl groups would need to be carefully considered.
Methoxylation: Subsequent methylation of the hydroxyl group to a methoxy group would yield the final product.
The reaction conditions for these transformations would need to be optimized to maximize yield and regioselectivity. For the chlorination step, various chlorinating agents such as N-chlorosuccinimide (NCS) could be explored, potentially with a catalyst to direct the substitution. google.com For the methoxylation, conditions similar to those described for precursor synthesis would be applicable.
Yield optimization would involve a systematic study of reaction parameters such as temperature, reaction time, solvent, and the stoichiometry of reagents and catalysts.
Regioselective Functionalization Strategies for Aromatic Scaffolds
Achieving the desired substitution pattern on the aromatic ring is a central challenge in the synthesis of this compound. The regioselectivity of electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the ring.
In a potential precursor like 2-methoxy-3-methyltoluene, the methoxy group is an ortho-, para-director and activating, while the methyl group is also an ortho-, para-director and weakly activating. The combined directing effects would favor substitution at the 4- and 6-positions. Therefore, achieving selective chlorination at the 4-position would require careful control of reaction conditions or the use of blocking groups.
Directed ortho-metalation is another powerful strategy for regioselective functionalization. nih.gov For example, a suitably protected benzoic acid could be subjected to deprotonation at a specific position by a strong base, followed by quenching with an electrophile to introduce a substituent with high regiocontrol.
Mechanistic Investigations of Key Synthetic Transformations
The key synthetic transformations in the proposed routes involve well-established reaction mechanisms:
Electrophilic Aromatic Substitution (e.g., Chlorination): The mechanism involves the generation of a chloronium ion (Cl+) or a polarized chlorine source, which is then attacked by the electron-rich aromatic ring to form a resonance-stabilized carbocation (sigma complex). A base then removes a proton from the ring to restore aromaticity.
Nucleophilic Aromatic Substitution (e.g., Methoxylation of a nitro-activated ring): If a route involving displacement of a leaving group (like a nitro group or a halogen) by a methoxide (B1231860) ion is considered, the mechanism would likely proceed through a Meisenheimer complex. The presence of a strong electron-withdrawing group ortho or para to the leaving group is typically required for this reaction to be efficient.
Oxidation of a Methyl Group: The oxidation of a benzylic methyl group to a carboxylic acid with potassium permanganate involves a complex free-radical mechanism. It is believed to proceed through the formation of a manganese ester, followed by a series of oxidation steps.
Sandmeyer Reaction: This reaction proceeds through the formation of a diazonium salt, which then undergoes a radical or an organocopper intermediate pathway to introduce the chloro substituent.
Green Chemistry Principles in Synthetic Route Development
The development of a synthetic route for this compound can be guided by the principles of green chemistry to minimize environmental impact.
Atom Economy: Routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like additions and rearrangements are preferred over substitutions and eliminations which generate byproducts.
Use of Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. For instance, catalytic hydrogenation for nitro group reduction is preferable to using stoichiometric tin chloride.
Less Hazardous Chemical Syntheses: Whenever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. This includes the choice of solvents and reagents. For example, exploring electrocatalytic methods for hydrogenation or oxidation could reduce the need for hazardous reagents. rsc.org
Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption.
By considering these principles, a more sustainable and environmentally friendly synthesis of this compound can be achieved.
Advanced Structural Elucidation and Spectroscopic Characterization
X-ray Crystallography: Determination of Crystal Structure and Molecular Conformation
Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For 4-chloro-2-methoxy-3-methylbenzoic acid, while a specific crystal structure is not publicly available, the expected solid-state conformation can be inferred from studies on analogous substituted benzoic acids.
Substituted benzoic acids commonly crystallize to form centrosymmetric dimers through intermolecular hydrogen bonds between their carboxylic acid groups. rsc.orgsigmaaldrich.com It is anticipated that this compound would adopt this dimeric motif, with the O-H···O hydrogen bonds creating a characteristic eight-membered ring.
The molecular conformation would be dictated by the steric and electronic interactions between the substituents. The carboxylic acid group is likely to be twisted slightly out of the plane of the benzene (B151609) ring to minimize steric hindrance with the ortho-methoxy group. Similarly, the methoxy (B1213986) group's methyl moiety will likely orient away from the adjacent methyl group at the C3 position. The precise torsion angles, bond lengths, and bond angles that define the molecule's geometry in the solid state would be the ultimate output of an X-ray diffraction experiment.
Expected Crystallographic Parameters (Hypothetical)
| Parameter | Expected Value/System | Basis of Prediction |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Common for substituted benzoic acids. rsc.orgsigmaaldrich.com |
| Space Group | P2₁/c or P-1 | Common for centrosymmetric dimer formation. rsc.org |
| Unit Cell Contents (Z) | 2 or 4 | Based on typical packing of dimeric units. |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments would provide a complete picture of the atomic connectivity and spatial relationships within this compound.
Based on the substituent effects of chlorine, methoxy, and methyl groups on a benzoic acid framework, the chemical shifts for the protons and carbons can be predicted.
Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Atom | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| H-5 | Aromatic | ~7.8-8.0 (d) | - |
| H-6 | Aromatic | ~7.1-7.3 (d) | - |
| -COOH | Carboxylic | ~10.5-12.0 (s, br) | - |
| -OCH₃ | Methoxy | ~3.9-4.1 (s) | ~56 |
| -CH₃ | Methyl | ~2.2-2.4 (s) | ~16 |
| C-1 | Aromatic | - | ~125 |
| C-2 | Aromatic | - | ~158 |
| C-3 | Aromatic | - | ~130 |
| C-4 | Aromatic | - | ~135 |
| C-5 | Aromatic | - | ~132 |
| C-6 | Aromatic | - | ~115 |
To unambiguously assign these resonances and confirm the substitution pattern, a series of 2D NMR experiments would be employed. phcogj.com
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. A cross-peak between the two aromatic doublets (H-5 and H-6) would confirm their ortho relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would definitively link the predicted proton signals for H-5, H-6, the methoxy group, and the methyl group to their corresponding carbon signals in the ¹³C spectrum.
H-5 correlating to C-1, C-3, and C-4.
H-6 correlating to C-1, C-2, and C-4.
The methyl protons (-CH₃) correlating to C-2, C-3, and C-4.
The methoxy protons (-OCH₃) correlating to C-2.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space proximity. Key NOE correlations would be expected between:
The methoxy protons and the H-6 proton.
The C-3 methyl protons and the H-5 proton.
Solid-State NMR (SSNMR) is used to analyze the structure of solid materials. For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) would be the technique of choice. It can detect polymorphism, as different crystal packing arrangements result in distinct chemical shifts. nih.gov If the asymmetric unit of the crystal contains more than one molecule, SSNMR would show a splitting of signals for chemically equivalent carbons, providing valuable information that complements X-ray diffraction data.
Dynamic NMR (DNMR) studies, conducted at variable temperatures, could investigate restricted rotation around the C-COOH and C-OCH₃ single bonds. At room temperature, rotation is typically fast on the NMR timescale. However, at lower temperatures, the rotation could slow sufficiently to cause decoalescence or broadening of the signals for the aromatic protons or carbons, particularly those ortho to the substituent. Observing such changes would allow for the calculation of the energy barriers to rotation.
Vibrational Spectroscopy: In-depth Infrared (IR) and Raman Spectral Assignments
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a functional group "fingerprint." The spectra for this compound are expected to show characteristic bands for each of its functional components. researchgate.netnist.govchemicalbook.com
Predicted Vibrational Frequencies and Assignments
| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |
|---|---|---|---|
| 3300-2500 | Strong, Broad | Weak | O-H stretch of carboxylic acid dimer |
| 3080-3010 | Medium | Medium | Aromatic C-H stretch |
| 2980-2850 | Medium-Weak | Medium | Aliphatic C-H stretch (methyl, methoxy) |
| 1710-1680 | Very Strong | Medium | C=O stretch of carboxylic acid dimer |
| ~1600, ~1580 | Strong | Strong | Aromatic C=C ring stretches |
| ~1460 | Medium | Medium | -CH₃ asymmetric bend |
| ~1430 | Medium | Medium | In-plane O-H bend coupled with C-O stretch |
| ~1290 | Strong | Medium | C-O stretch of carboxylic acid |
| ~1250 | Strong | Weak | Asymmetric C-O-C stretch (aryl-alkyl ether) |
| ~1020 | Medium | Strong | Symmetric C-O-C stretch (aryl-alkyl ether) |
| 850-750 | Strong | Weak | C-H out-of-plane bend |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Delineation
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. For this compound (C₉H₉ClO₃), the calculated monoisotopic mass is 200.0240 Da.
Electron Ionization (EI) HRMS would also reveal the molecule's fragmentation pattern, which is crucial for structural confirmation. The presence of a chlorine atom would be readily identified by the characteristic M+2 isotope peak at an abundance of approximately one-third that of the molecular ion peak (M+). nist.gov
Predicted HRMS Fragmentation Pathways
| m/z (for ³⁵Cl) | Ion Formula | Proposed Fragmentation |
|---|---|---|
| 200.0240 | [C₉H₉ClO₃]⁺ | Molecular Ion (M⁺) |
| 185.0004 | [C₈H₆ClO₃]⁺ | [M - CH₃]⁺; Loss of methyl radical from methoxy |
| 183.0213 | [C₉H₈ClO₂]⁺ | [M - OH]⁺; Loss of hydroxyl radical |
| 169.0053 | [C₈H₆ClO₂]⁺ | [M - OCH₃]⁺; Loss of methoxy radical |
| 155.0264 | [C₉H₈Cl]⁺ | [M - COOH]⁺; Loss of carboxyl radical |
These fragmentation pathways, particularly the initial losses of substituents from the aromatic ring, provide strong evidence for the proposed structure. researchgate.netresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: Analysis of Electronic Transitions and Aromatic System Characteristics
The UV-Vis spectrum of a substituted benzene derivative is dominated by electronic transitions within the π-electron system of the aromatic ring. For benzoic acid, two main absorption bands are typically observed: a strong band, often referred to as the B-band (or E2-band), appearing around 230 nm, and a weaker, broader band known as the C-band (or B-band from benzene nomenclature) at longer wavelengths, typically around 270-280 nm. rsc.org These bands arise from π→π* transitions, which involve the promotion of an electron from a bonding (π) to an antibonding (π*) molecular orbital. researchgate.net
The substituents on the benzene ring—chloro, methoxy, and methyl groups—each exert an influence on the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. This influence is a combination of inductive and resonance effects.
Chloro Group: As an electron-withdrawing group (inductively) and a weak π-donor (resonance), a chloro substituent typically causes a bathochromic (red) shift of the main absorption bands. For example, the UV spectrum of 4-chlorobenzoic acid shows absorption maxima that are shifted to longer wavelengths compared to unsubstituted benzoic acid. researchgate.netnist.govnist.gov
Methoxy Group: The methoxy group is a strong electron-donating group through resonance (a +R effect) and electron-withdrawing through induction (-I effect), with the resonance effect being dominant. This generally leads to a significant red shift and an increase in the intensity of the absorption bands. For instance, 4-methoxybenzoic acid exhibits a primary absorption band around 255 nm, a notable shift from benzoic acid's 230 nm. nist.gov
Methyl Group: The methyl group is a weak electron-donating group through induction and hyperconjugation. Its effect on the UV spectrum is generally a small bathochromic shift. For example, 4-methylbenzoic acid (p-toluic acid) shows a primary absorption band around 241 nm. nist.gov
In this compound, the cumulative effect of these three substituents on the benzene ring's electronic structure will determine its final UV-Vis spectrum. The strong electron-donating methoxy group at the ortho position to the carboxyl group is expected to have a dominant effect, likely causing a significant bathochromic shift. The chloro and methyl groups will further modulate the electronic transitions.
In addition to the π→π* transitions of the benzene ring, the carbonyl group of the carboxylic acid function can undergo a weak n→π* transition. This transition involves the excitation of a non-bonding electron from an oxygen lone pair to an antibonding π* orbital. These transitions are typically of low intensity and are often obscured by the much stronger π→π* bands of the aromatic system. researchgate.net
The solvent in which the spectrum is measured can also influence the position of the absorption bands. Polar solvents can interact with the polar functional groups, particularly the carboxylic acid, potentially leading to shifts in the absorption maxima. For instance, a change in pH from acidic to basic deprotonates the carboxylic acid to a carboxylate anion. This change in electronic structure typically results in a hypsochromic (blue) shift of the C-band. rsc.org
Based on the analysis of related compounds, a predicted UV-Vis absorption profile for this compound in a non-polar solvent would feature a strong absorption band likely in the range of 240-260 nm and a weaker, broader band at a longer wavelength, potentially around 280-300 nm.
Table 1: Typical UV Absorption Maxima for Related Benzoic Acid Derivatives
| Compound | Substituents | λmax (B-band) (nm) | λmax (C-band) (nm) | Solvent |
| Benzoic Acid | - | ~230 | ~274 | Water (acidic) rsc.org |
| 4-Chlorobenzoic Acid | 4-Cl | ~238 | ~280 | Ethanol |
| 4-Methoxybenzoic Acid | 4-OCH₃ | ~255 | ~285 | Ethanol nist.gov |
| 4-Methylbenzoic Acid | 4-CH₃ | ~241 | ~285 | Ethanol nist.gov |
| Vanillic Acid | 4-OH, 3-OCH₃ | ~260 & ~290 | - | Ethanol nist.gov |
Note: The values in this table are approximate and can vary with the solvent and pH.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Asymmetric Derivatives (if applicable)
Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful analytical technique for the study of chiral molecules—molecules that are non-superimposable on their mirror images. CD spectroscopy measures the differential absorption of left and right circularly polarized light. A molecule must be chiral to exhibit a CD spectrum.
The compound this compound is itself an achiral molecule. It possesses a plane of symmetry that bisects the molecule, and therefore it does not have any enantiomeric forms. As a result, a pure sample of this compound will not produce a signal in a CD spectrometer.
However, it is possible to induce chiroptical properties in an achiral molecule by placing it in a chiral environment. researchgate.net For instance, if this compound were to form a complex with a chiral host molecule, such as a cyclodextrin (B1172386) or a protein, the resulting complex could exhibit a CD spectrum. This induced circular dichroism would arise from the fixed, asymmetric conformation of the achiral guest within the chiral host.
Currently, there is no published research available that describes the chiroptical properties of any asymmetric derivatives of this compound or any studies where chirality has been induced in this molecule. Therefore, while the principles of chiroptical spectroscopy are well-established for chiral benzoic acid derivatives nih.gov, they are not directly applicable to the title compound in its isolated state.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. By calculating the electron density, DFT can predict a molecule's geometry, energy, and various other electronic properties. For 4-chloro-2-methoxy-3-methylbenzoic acid, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the first step in its computational analysis.
These calculations would yield optimized molecular geometry, including key bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional picture of the molecule. Furthermore, DFT is instrumental in calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity.
Conformational Analysis and Potential Energy Surface Mapping
The presence of rotatable bonds in this compound, specifically around the carboxylic acid and methoxy (B1213986) groups, suggests the existence of multiple conformers. Conformational analysis is the study of these different spatial arrangements and their relative energies. By systematically rotating these bonds and calculating the energy at each step, a potential energy surface (PES) can be mapped.
This analysis would identify the most stable conformer (the global minimum on the PES) as well as other low-energy conformers. Understanding the conformational landscape is crucial as the properties and reactivity of the molecule can be influenced by the population of different conformers at a given temperature.
Molecular Electrostatic Potential (MEP) and Fukui Function Analysis for Reactivity Sites
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylic and methoxy groups, and positive potential near the acidic hydrogen of the carboxyl group.
Fukui functions provide a more quantitative measure of the reactivity at different atomic sites. By analyzing the change in electron density upon the addition or removal of an electron, Fukui functions can identify the most likely sites for nucleophilic and electrophilic attack, as well as radical attack. This analysis would pinpoint specific atoms on the molecule that are most reactive.
Quantum Chemical Descriptors and Structure-Property Relationship Modeling
A range of quantum chemical descriptors can be calculated from the electronic structure to quantify various properties of this compound. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors are derived from the HOMO and LUMO energies and provide a quantitative basis for understanding the molecule's reactivity.
These calculated descriptors can be used in Quantitative Structure-Property Relationship (QSPR) models. While direct clinical correlations are excluded from this discussion, QSPR models can be developed to predict physical properties such as solubility, boiling point, or chromatographic retention times based on the computed molecular descriptors.
Molecular Dynamics (MD) Simulations for Solvent Interactions and Molecular Stability
Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, including its interactions with its environment. By simulating the motion of the atoms of this compound and surrounding solvent molecules (such as water or an organic solvent), MD can reveal important information about solvation, molecular stability, and conformational dynamics in solution.
Key parameters that would be analyzed from an MD simulation include the Root Mean Square Deviation (RMSD) to assess structural stability, the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule, and the Solvent Accessible Surface Area (SASA) to understand its exposure to the solvent. Radial distribution functions can also be calculated to characterize the specific interactions between the solute and solvent molecules.
Prediction and Validation of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods can be used to predict the spectroscopic signatures of this compound, which can then be compared with experimental data for validation of the theoretical model.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which can be converted into predicted ¹H and ¹³C NMR chemical shifts. These predicted spectra are invaluable for assigning experimental signals and confirming the molecular structure.
IR Spectroscopy: DFT calculations can determine the vibrational frequencies and their corresponding intensities, generating a theoretical infrared (IR) spectrum. This can aid in the interpretation of experimental IR spectra by assigning specific vibrational modes to the observed absorption bands.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions and, consequently, the UV-Vis absorption spectrum. This provides insight into the electronic structure and the nature of the molecular orbitals involved in the absorption of light.
While the specific data for this compound awaits dedicated computational investigation, the application of these established theoretical methods promises to provide a comprehensive understanding of its chemical nature. The generation of such data will be a valuable contribution to the field of computational chemistry and the broader scientific community.
Chemical Reactivity and Derivatization Pathways
Reactions at the Carboxylic Acid Moiety: Esterification, Amide Formation, Anhydride Synthesis, and Reduction
The carboxylic acid group is a primary site for derivatization, allowing for the synthesis of esters, amides, anhydrides, and reduction products.
Esterification: The conversion of 4-chloro-2-methoxy-3-methylbenzoic acid to its corresponding esters can be readily achieved through standard methods. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄), is a common approach. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, which then reacts rapidly with an alcohol to yield the ester. The kinetics of such esterification reactions are influenced by the electronic nature of the substituents on the benzoic acid ring. acs.org
Amide Formation: Amides are synthesized by reacting the carboxylic acid with an amine. Direct coupling often requires high temperatures or coupling agents. A more efficient route involves the initial conversion to an acyl chloride, followed by the addition of a primary or secondary amine. Modern methods, such as copper-catalyzed coupling with amines via in situ generated carbodiimide (B86325) intermediates from isothiocyanates, offer a versatile alternative with broad functional group tolerance. rsc.org
Anhydride Synthesis: Symmetrical anhydrides can be prepared by the dehydration of two equivalents of the carboxylic acid, typically using a strong dehydrating agent like phosphorus pentoxide (P₂O₅). An alternative method for preparing both symmetrical and mixed anhydrides involves the reaction of the corresponding acyl chloride with a carboxylate salt.
Reduction: The carboxylic acid group can be reduced to a primary alcohol, yielding (4-chloro-2-methoxy-3-methylphenyl)methanol. This transformation is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent. quora.com Safer and more selective methods, such as those employing a titanium tetrachloride and ammonia-borane system, can also achieve this reduction effectively, often with greater tolerance for other functional groups like halogens. acs.org Partial reduction to the corresponding aldehyde, 4-chloro-2-methoxy-3-methylbenzaldehyde, is more challenging. It generally requires a two-step process, such as reduction to the primary alcohol followed by controlled oxidation with a mild agent like pyridinium (B92312) chlorochromate (PCC), or by converting the acid to an ester or acyl chloride and then using a specialized reducing agent like diisobutylaluminium hydride (DIBAL-H). quora.com Enzymatic methods using carboxylate reductases also present a pathway for the selective conversion of carboxylic acids to aldehydes. nih.gov
Table 1: Summary of Reactions at the Carboxylic Acid Moiety
| Reaction Type | Typical Reagents | Product |
| Esterification | R-OH, H⁺ (cat.) or 1. SOCl₂, 2. R-OH | 4-chloro-2-methoxy-3-methylbenzoate ester |
| Amide Formation | 1. SOCl₂, 2. R₂NH | N,N-disubstituted-4-chloro-2-methoxy-3-methylbenzamide |
| Reduction (to Alcohol) | LiAlH₄ or TiCl₄/NH₃BH₃ | (4-chloro-2-methoxy-3-methylphenyl)methanol |
| Reduction (to Aldehyde) | 1. LiAlH₄, 2. PCC or 1. SOCl₂, 2. LiAl(OtBu)₃ | 4-chloro-2-methoxy-3-methylbenzaldehyde |
Electrophilic Aromatic Substitution Reactions on the Benzoic Acid Core
Electrophilic aromatic substitution (SₑAr) introduces new substituents onto the benzene (B151609) ring. The outcome of these reactions is directed by the existing groups. The strongly activating ortho-, para-directing methoxy (B1213986) group (-OCH₃) and the weakly activating ortho-, para-directing methyl group (-CH₃) are opposed by the deactivating meta-directing carboxylic acid (-COOH) and the deactivating ortho-, para-directing chloro (-Cl) group.
The two available positions for substitution are C5 and C6. The directing effects can be summarized as:
-OCH₃ (at C2): Strongly activates C6 (para) and C3 (ortho, blocked).
-CH₃ (at C3): Activates C2 (ortho, blocked) and C4 (ortho, blocked).
-Cl (at C4): Deactivates but directs to C3 (ortho, blocked) and C5 (ortho).
-COOH (at C1): Deactivates and directs to C3 (meta, blocked) and C5 (meta).
The dominant activating influence comes from the methoxy group at the C2 position, which powerfully directs incoming electrophiles to its para position, C6. Therefore, electrophilic reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and sulfonation (using fuming H₂SO₄) are expected to occur predominantly at the C6 position. The reactivity of the ring is a balance between the activating methoxy/methyl groups and the deactivating chloro/carboxyl groups, likely requiring carefully controlled reaction conditions. libretexts.org
Table 2: Predicted Outcome of Electrophilic Aromatic Substitution
| Reaction | Electrophile (E⁺) | Predicted Major Product |
| Nitration | -NO₂ | 4-chloro-2-methoxy-3-methyl-6-nitrobenzoic acid |
| Bromination | -Br | 6-bromo-4-chloro-2-methoxy-3-methylbenzoic acid |
| Sulfonation | -SO₃H | 4-chloro-6-sulfo-2-methoxy-3-methylbenzoic acid |
| Friedel-Crafts Acylation | -COR | 6-acyl-4-chloro-2-methoxy-3-methylbenzoic acid (likely low yield due to deactivation) |
Nucleophilic Aromatic Substitution Reactions: Exploring Halogen Reactivity
Nucleophilic aromatic substitution (NAS) involves the replacement of a leaving group, such as the chlorine atom at C4, by a nucleophile. This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org
In this compound, the chloro group is not sufficiently activated for facile NAS. While the carboxylic acid group is electron-withdrawing, its effect at the para position is countered by the electron-donating effects of the methoxy and methyl groups. Consequently, displacing the chlorine atom with nucleophiles like hydroxides, alkoxides, or amines requires harsh conditions, such as high temperatures and pressures, or the use of transition metal catalysts (e.g., copper in Ullmann-type reactions). The reaction proceeds via a two-step addition-elimination mechanism, forming a high-energy Meisenheimer complex intermediate. libretexts.org
Oxidation Reactions of Aromatic Substituents
The substituents on the aromatic ring exhibit different susceptibilities to oxidation. The methyl group at the C3 position is the most likely site for oxidation. Benzylic positions are readily oxidized to carboxylic acids using strong oxidizing agents. youtube.com
Treatment of this compound with reagents like hot potassium permanganate (B83412) (KMnO₄) or a mixture of sodium dichromate (Na₂Cr₂O₇) and sulfuric acid would oxidize the C3-methyl group to a second carboxylic acid group. This reaction would yield 4-chloro-3-carboxy-2-methoxybenzoic acid. The other ring substituents, including the methoxy and chloro groups, are generally resistant to these conditions, although extreme conditions can lead to degradation of the aromatic ring itself. organic-chemistry.orggoogle.com
Formation of Heterocyclic Compounds Incorporating the Benzoic Acid Scaffold
The functional groups of this compound serve as handles for the synthesis of more complex heterocyclic systems. The carboxylic acid can be elaborated into a reactive side chain that subsequently cyclizes onto the aromatic ring.
For example, the carboxylic acid can be converted to an acid hydrazide (-CONHNH₂). This hydrazide can then be reacted with various reagents to form five- or six-membered heterocycles. Reaction with a 1,3-dicarbonyl compound could lead to the formation of a pyrazole (B372694) ring, while reaction with nitrous acid could yield an acyl azide, a precursor for Curtius rearrangement or cyclization reactions. Intramolecular Friedel-Crafts acylation of the corresponding acyl chloride, if a suitable position were available and activated, could form a new fused ring system.
Chelation Chemistry and Metal Complex Formation Studies
Carboxylic acids are well-known ligands in coordination chemistry. The carboxylate anion of this compound can coordinate to a wide variety of metal ions. researchgate.net Furthermore, the presence of the methoxy group at the C2 position introduces the possibility of bidentate chelation. The oxygen atom of the methoxy group can coordinate along with one of the carboxylate oxygens to form a stable five-membered chelate ring with a metal center.
This compound is expected to form complexes with various transition metals such as Cu(II), Ni(II), Zn(II), and Co(II). researchgate.netresearchgate.net The study of such complexes would involve their synthesis by reacting the benzoic acid derivative with a suitable metal salt. Characterization would employ techniques like infrared spectroscopy (to observe shifts in the C=O and C-O stretching frequencies upon coordination), UV-Visible spectroscopy, and magnetic susceptibility measurements to elucidate the geometry and electronic structure of the resulting metal complexes.
Investigation of Reaction Mechanisms and Kinetics
The study of reaction mechanisms and kinetics provides fundamental insights into the reactivity of this compound.
Kinetics: The rates of reactions, such as the esterification of the carboxylic acid, are governed by the electronic environment of the aromatic ring. acs.orgrsc.org The combined inductive and resonance effects of the chloro, methoxy, and methyl substituents influence the electrophilicity of the carboxyl carbon and the stability of reaction intermediates and transition states. Theoretical studies and experimental rate measurements can quantify these substituent effects, often analyzed through linear free-energy relationships like the Hammett equation. acs.orgnih.gov
Mechanisms:
Electrophilic Aromatic Substitution: The mechanism proceeds through a high-energy carbocation intermediate known as an arenium ion or σ-complex. lkouniv.ac.inlibretexts.org The stability of this intermediate determines the reaction rate and regioselectivity. For this substrate, the arenium ion formed by attack at C6 is significantly stabilized by resonance involving the lone pair of the C2-methoxy group, explaining the preference for substitution at this site.
Nucleophilic Aromatic Substitution: As discussed, the mechanism is a two-step addition-elimination process. The rate-determining step is the initial attack of the nucleophile to form the negatively charged Meisenheimer complex, the stability of which is crucial. libretexts.org
Benzylic Oxidation: The oxidation of the C3-methyl group is understood to proceed via a free-radical mechanism. The initial step involves the abstraction of a hydrogen atom from the benzylic position to form a resonance-stabilized benzyl (B1604629) radical, which is then further oxidized. youtube.comresearchgate.net
Due to the highly specific nature of the subject, "this compound," and the strict requirement for detailed, research-backed mechanistic data, it has not been possible to generate a comprehensive article that adheres to the provided outline.
Therefore, no article can be provided at this time.
Mechanistic Biological Studies in Vitro and in Vivo Non Human Models
In Vivo Mechanistic Investigations in Non-Human Organismal Models
No publicly available research data details the in vivo mechanistic investigations of 4-chloro-2-methoxy-3-methylbenzoic acid in any non-human organismal models. Studies focusing on the activation of specific molecular pathways or other mechanistic aspects following administration of this compound have not been identified in the current body of scientific literature.
Computational Biology Approaches for Target Identification and Mechanism Prediction
A review of existing literature and computational biology databases did not yield any studies specifically focused on the identification of biological targets or the prediction of the mechanism of action for this compound. While general computational tools and methodologies for such predictions exist, their application to this particular compound has not been documented in published research.
Applications in Chemical Synthesis and Materials Science
Utilization as a Building Block for Complex Organic Molecule Synthesis
As a substituted benzoic acid, 4-chloro-2-methoxy-3-methylbenzoic acid possesses several functional groups—a carboxylic acid, a chloro group, a methoxy (B1213986) group, and a methyl group—that make it a theoretically versatile starting material for organic synthesis. The carboxylic acid can be converted into a variety of other functional groups, such as esters, amides, and acid chlorides, providing a handle for further molecular elaboration. The aromatic ring can potentially undergo further substitution reactions, although the existing substituents will direct the position of any new groups.
While general statements about its potential as a building block exist, specific, documented multi-step syntheses of complex, biologically active molecules or natural products starting from or incorporating this compound are not described in the available literature.
Role in Ligand Design for Catalysis (e.g., transition metal catalysis, organocatalysis)
The structural features of this compound suggest its potential for use in the design of specialized ligands for catalytic applications. The carboxylic acid group can act as a coordination site for metal ions, and the other substituents could be modified to create bidentate or polydentate ligands. These ligands could, in theory, be used in various catalytic processes, such as cross-coupling reactions or asymmetric synthesis. However, there is a lack of published research detailing the synthesis of specific ligands from this compound and their subsequent application and performance in any form of catalysis.
Precursor for Polymer and Supramolecular Material Synthesis
Benzoic acid and its derivatives can be used in the synthesis of polymers, such as polyesters and polyamides. The carboxylic acid group allows for polymerization reactions with diols or diamines. Furthermore, the specific substitution pattern of this compound could influence the properties of the resulting polymer, such as its thermal stability, solubility, and mechanical characteristics. In the realm of supramolecular chemistry, the ability of benzoic acids to form hydrogen-bonded dimers could be exploited in the design of self-assembling systems. semanticscholar.org Despite this theoretical potential, there are no specific reports found on the synthesis and characterization of polymers or supramolecular materials derived from this compound.
Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers
Carboxylic acids are common linkers used in the construction of metal-organic frameworks (MOFs) and coordination polymers. The carboxylic acid group of this compound could coordinate with metal ions to form extended network structures. The size, shape, and functionality of the resulting pores in a MOF would be dictated by the geometry and chemical nature of this specific linker. A search of the literature did not yield any examples of MOFs or coordination polymers that have been synthesized using this compound as the organic linker.
Development of Advanced Analytical Probes and Standards
Derivatives of benzoic acid can sometimes be developed into fluorescent probes or other analytical tools for the detection of specific analytes. The electronic properties of the substituted aromatic ring could potentially be harnessed for such applications. Additionally, as a pure, well-characterized compound, it could serve as an analytical standard in chemical analysis. However, there is no specific research available on the development or use of this compound or its derivatives as analytical probes or standards.
Application in Dye Chemistry and Pigment Synthesis
Aromatic carboxylic acids can serve as precursors in the synthesis of certain classes of dyes, such as azo dyes. The synthesis would typically involve the conversion of the benzoic acid to an aniline (B41778) derivative, which could then be diazotized and coupled with another aromatic compound. While a closely related compound is mentioned as a building block for dyes, no specific examples of dyes or pigments synthesized from this compound have been found in the reviewed literature.
Use in Agrochemical Research as a Synthetic Intermediate
The synthesis of some herbicides and fungicides involves intermediates derived from substituted benzoic acids. The specific combination of substituents on this compound could make it a candidate for use as an intermediate in the discovery of new agrochemicals. Research into related compounds has suggested potential for antimicrobial properties, which could be relevant for agrochemical applications. However, specific, publicly documented pathways for the synthesis of commercial or investigational agrochemicals using this compound as an intermediate are not available.
Future Research Directions and Outlook
Exploration of Unexplored Synthetic Routes and Novel Methodologies
Currently, detailed synthetic routes specifically for 4-chloro-2-methoxy-3-methylbenzoic acid are not extensively documented in publicly available literature. Future research should focus on developing efficient and scalable synthesis methods. This could involve the adaptation of known reactions for polysubstituted benzoic acids, such as the oxidation of corresponding benzyl (B1604629) alcohols or the carbonation of Grignard reagents derived from appropriately substituted chlorotoluenes.
Novel methodologies, such as C-H activation and flow chemistry, could offer more sustainable and efficient alternatives to traditional multi-step syntheses. Research in this area would not only provide access to this compound but also contribute to the broader field of synthetic organic chemistry.
Table 1: Potential Synthetic Strategies for Investigation
| Synthetic Approach | Potential Starting Materials | Key Reaction Type | Considerations |
| Oxidation | 4-chloro-2-methoxy-3-methylbenzyl alcohol | Oxidation | Selective oxidation of the benzyl alcohol without affecting other functional groups. |
| Grignard Reaction | 1-bromo-4-chloro-2-methoxy-3-methylbenzene | Carbonation | Formation and stability of the Grignard reagent with multiple substituents. |
| Cross-Coupling | A suitably substituted halobenzene and a carboxylate source | Palladium-catalyzed cross-coupling | Catalyst selection and optimization of reaction conditions. |
| Functional Group Interconversion | Starting from a more readily available substituted benzoic acid | Nitration, reduction, diazotization, chlorination, methoxylation | Multi-step synthesis requiring careful control of regioselectivity. |
Advanced Spectroscopic and Computational Techniques for Deeper Structural and Electronic Understanding
A thorough characterization of this compound is essential for understanding its chemical behavior. While basic analytical data such as NMR and mass spectrometry may be available from commercial suppliers bldpharm.com, a more in-depth spectroscopic and computational analysis is warranted.
Advanced techniques like two-dimensional NMR (COSY, HSQC, HMBC) would unequivocally confirm the substitution pattern on the aromatic ring. Solid-state NMR could provide insights into the crystalline packing and intermolecular interactions.
Computational studies, employing methods like Density Functional Theory (DFT), can predict molecular geometry, vibrational frequencies, and electronic properties such as the HOMO-LUMO gap and electrostatic potential surface. researchgate.net These theoretical calculations would complement experimental data and provide a deeper understanding of the molecule's reactivity and potential for intermolecular interactions.
Table 2: Spectroscopic and Computational Parameters for Future Investigation
| Technique/Method | Information to be Gained |
| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of proton and carbon signals; confirmation of connectivity. |
| Solid-State NMR | Information on crystal packing, polymorphism, and intermolecular interactions in the solid state. |
| X-ray Crystallography | Precise bond lengths, bond angles, and three-dimensional structure of the molecule in the crystalline form. |
| Density Functional Theory (DFT) | Optimized molecular geometry, electronic structure, vibrational frequencies, and reactivity indices. |
| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis absorption spectra and electronic transitions. |
Expansion of Mechanistic Biological Investigations into Novel Model Systems
The biological activities of substituted benzoic acids are diverse and well-documented, with many exhibiting antimicrobial, anti-inflammatory, and herbicidal properties. rasayanjournal.co.inoup.com The specific combination of chloro, methoxy (B1213986), and methyl groups on the benzoic acid ring of this compound suggests it could have interesting biological effects.
Initial in-vitro screening against a panel of microorganisms (bacteria and fungi) and cancer cell lines could reveal potential antimicrobial or cytotoxic activities. Further research could then focus on elucidating the mechanism of action in promising hits. For instance, studies on its effect on plant callus growth could indicate potential herbicidal or plant growth regulatory properties. oup.com The development of novel benzoic acid derivatives as inhibitors of enzymes like acetylcholinesterase and carbonic anhydrase is an active area of research, suggesting a potential avenue for investigation. nih.gov
Development of Novel Materials and Catalytic Systems
Benzoic acid derivatives are valuable building blocks for the synthesis of more complex molecules and materials. The carboxylic acid functionality of this compound can be readily converted into esters, amides, and acid chlorides, opening up a wide range of synthetic possibilities.
Its use as a ligand for the formation of metal-organic frameworks (MOFs) or coordination polymers could be explored. The electronic properties imparted by the substituents might lead to materials with interesting catalytic, photoluminescent, or gas sorption properties. Furthermore, its potential as an organocatalyst or as a precursor to more complex catalytic systems warrants investigation.
Interdisciplinary Research Opportunities and Emerging Applications
The unique substitution pattern of this compound makes it a candidate for interdisciplinary research. In materials science, it could be incorporated into polymers to modify their properties. In agricultural science, its potential as a pesticide or herbicide could be explored. The intersection of synthetic chemistry, computational modeling, and biology will be crucial in uncovering the full potential of this molecule. As research into substituted benzoic acids continues to evolve, new applications in areas such as medicinal chemistry and materials science are likely to emerge. nih.gov
Q & A
Q. What are the recommended synthetic routes for 4-chloro-2-methoxy-3-methylbenzoic acid, and what critical reaction parameters must be controlled?
- Methodological Answer : The synthesis of substituted benzoic acids like this compound often involves multi-step functional group transformations. Key steps include:
- Coupling Reactions : Use of glycine benzyl ester or similar nucleophiles to form amide intermediates, followed by catalytic hydrogenation to remove protecting groups (e.g., benzyl esters) .
- Oxidation/Reduction : Controlled oxidation of methyl or cyano groups using agents like KMnO₄ or LiAlH₄, with strict temperature control (e.g., 45°C for 1 hour) to avoid over-oxidation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while acidic conditions (pH < 3) stabilize intermediates during crystallization .
Critical Parameters : - Temperature control (±2°C) to prevent side reactions.
- Purity of starting materials (>95% by HPLC) to minimize byproducts.
Q. How should researchers handle and store this compound to ensure laboratory safety?
- Methodological Answer :
- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent degradation .
- Handling :
- Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact .
- Implement engineering controls (e.g., local exhaust ventilation) if airborne concentrations exceed 1 mg/m³ .
- Emergency Measures :
- Eye exposure: Flush with water for 15 minutes; seek medical attention .
- Contaminated clothing: Remove immediately and wash skin with soap and water .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Resolve substituent positions (e.g., methoxy at δ 3.86 ppm in DMSO-d₆) and confirm aromatic proton environments .
- HPLC-MS : Monitor purity (>98%) and detect trace byproducts (e.g., dechlorinated derivatives) using reverse-phase C18 columns .
- FT-IR : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound while minimizing byproduct formation during esterification reactions?
- Methodological Answer :
- Reagent Optimization : Use oxalyl chloride instead of SOCl₂ for esterification to reduce side reactions (e.g., sulfonation) .
- Byproduct Mitigation :
- Add molecular sieves to absorb water and shift equilibrium toward product .
- Employ gradient elution in preparative HPLC to separate esters from unreacted acids .
Data Table :
| Reagent | Yield (%) | Byproducts (%) | Conditions |
|---|---|---|---|
| Oxalyl chloride | 85 | <5 | 0°C, anhydrous DCM |
| Thionyl chloride | 72 | 12 | Reflux, 40°C |
Q. What strategies are effective in resolving contradictory data regarding the biological activity of this compound derivatives?
- Methodological Answer :
- Assay Validation :
- Replicate receptor binding studies (e.g., dopamine D₂ and serotonin 5-HT₃) under standardized conditions (pH 7.4, 37°C) .
- Use orthogonal assays (e.g., SPR and radioligand displacement) to confirm affinity values .
- Structural Analysis :
- Perform X-ray crystallography to verify binding conformations and rule out stereochemical ambiguities .
Q. In designing derivatives of this compound for dopamine receptor antagonism, what structural modifications have shown promise?
- Methodological Answer :
- Functional Group Additions :
- Introduce bulky substituents (e.g., cyclohexylamino groups) to enhance receptor selectivity .
- Replace the methoxy group with electron-withdrawing groups (e.g., trifluoromethyl) to improve binding to hydrophobic pockets .
- Case Study :
- A derivative with a cyano group at position 2 exhibited 10-fold higher D₂ receptor affinity (IC₅₀ = 12 nM) compared to the parent compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
